3-(Isocyanatomethyl)cyclopent-1-ene
Overview
Description
3-(Isocyanatomethyl)cyclopent-1-ene is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is characterized by the presence of an isocyanate group attached to a cyclopentene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with an isocyanate source under controlled conditions. One common method is the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine, followed by the addition of an amine to form the isocyanate group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where cyclopentene is reacted with phosgene or other isocyanate precursors under optimized conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Isocyanatomethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the isocyanate group.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions to form ureas or carbamates.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Ureas or carbamates.
Scientific Research Applications
3-(Isocyanatomethyl)cyclopent-1-ene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-(Isocyanatomethyl)cyclopent-1-ene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules, leading to modifications that can alter their function or activity . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
Isocyanatomethylcyclohexane: Similar structure but with a six-membered ring, leading to different steric and electronic properties.
Isocyanatomethylbenzene: Contains an aromatic ring, which significantly alters its reactivity and applications
Uniqueness
3-(Isocyanatomethyl)cyclopent-1-ene is unique due to its combination of a cyclopentene ring and an isocyanate group, providing a balance of reactivity and stability that is valuable in various synthetic and industrial processes .
Properties
IUPAC Name |
3-(isocyanatomethyl)cyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZGIOOCUXHUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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